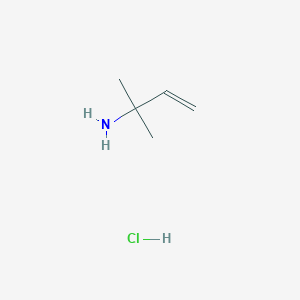
4-(1-Ethyl-1-methylbutyl)phenol
Übersicht
Beschreibung
“4-(1-Ethyl-1-methylbutyl)phenol” is a chemical compound with the linear formula C13H20O . It has a molecular weight of 192.304 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-(1-Ethyl-1-methylbutyl)phenol” is represented by the linear formula C13H20O . The InChI representation of the molecule is available in the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Tetrahydropyridines
4-(1-Ethyl-1-methylbutyl)phenol has been utilized in the synthesis of highly functionalized tetrahydropyridines. Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These adducts are formed with excellent yields and complete regioselectivity, highlighting the compound's relevance in organic synthesis (Zhu, Lan, & Kwon, 2003).
Estrogenic Activity Studies
Research involving 4-(1-Ethyl-1-methylbutyl)phenol includes studies on its estrogenic activities. Isomers of this compound, such as 4-(1,1,3,3-tetramethylbutyl)phenol, have been synthesized and their estrogenic activities assessed using a recombinant yeast screen system. These studies are crucial for understanding the endocrine-disrupting potential of such compounds (Uchiyama et al., 2008).
Liquid Crystal and Display Technologies
4-(1-Ethyl-1-methylbutyl)phenol derivatives have been synthesized and explored for their applications in liquid crystal technologies. These cholesteric derivatives exhibit a range of liquid crystal and other physical properties, making them potentially useful in display device technologies and other related applications (Gray & Mcdonnell, 1978).
Endocrine Disruptor Studies and Environmental Impact
The compound has been the subject of studies focusing on its role as an endocrine disruptor. Various isomers of 4-(1-Ethyl-1-methylbutyl)phenol have been synthesized for biological and environmental studies, highlighting the need to understand its degradation behavior and environmental impact (Boehme et al., 2010).
Effects on Receptors in Biological Systems
Research on 4-(1-Ethyl-1-methylbutyl)phenol also includes its effects on biological receptors. Studies have assessed the impact of phenols like this compound on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR), contributing to our understanding of their biological interactions and potential health implications (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Stereochemistry in Enzymatic Reactions
The stereochemistry of products resulting from the enzymatic hydroxylation of 4-ethylphenol, closely related to 4-(1-Ethyl-1-methylbutyl)phenol, has been studied. These insights are important in understanding enzymatic reaction mechanisms and stereochemical outcomes (McIntire et al., 1984).
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It is a phenolic compound, and phenols are known to be potent proteolytic agents . They can dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
For instance, they can react with peroxyl and alkoxyl radicals, leading to the formation of phenoxyl radicals, followed by radical–radical reactions and product hydrolysis .
Result of Action
As a phenolic compound, it may have antiseptic and disinfectant properties . .
Safety and Hazards
Sigma-Aldrich provides “4-(1-Ethyl-1-methylbutyl)phenol” as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . Phenol is known to be toxic, and its vapors are corrosive to the skin, eyes, and respiratory tract .
Eigenschaften
IUPAC Name |
4-(3-methylhexan-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-10-13(3,5-2)11-6-8-12(14)9-7-11/h6-9,14H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSGKXEVFIBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029301 | |
| Record name | 4-(1-Ethyl-1-methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Ethyl-1-methylbutyl)phenol | |
CAS RN |
30784-32-8 | |
| Record name | 4-(1-Ethyl-1-methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methylhexan-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2397468.png)
![N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2397469.png)



![2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2397479.png)




![N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide](/img/structure/B2397489.png)

